1-Bromo-4-((3-chloropropyl)sulfonyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

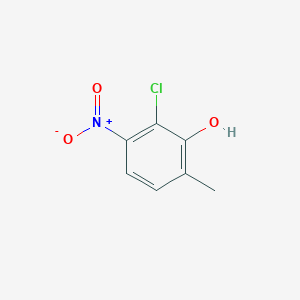

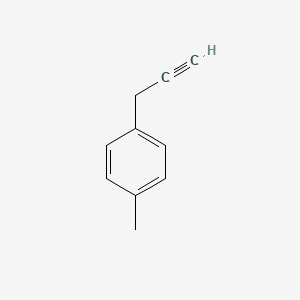

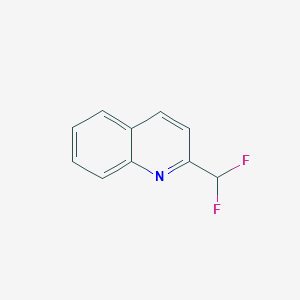

The molecular structure of “1-Bromo-4-((3-chloropropyl)sulfonyl)benzene” includes a benzene ring that is substituted with a bromo group, a chloropropyl group, and a sulfonyl group. The exact structure can be represented by the InChI code:1S/C9H10BrCl/c10-9-5-3-8 (4-6-9)2-1-7-11/h3-6H,1-2,7H2 . Physical And Chemical Properties Analysis

“1-Bromo-4-((3-chloropropyl)sulfonyl)benzene” is a white crystalline solid with a molecular weight of 301.61 g/mol. It is not soluble in water but is freely soluble in many organic solvents such as toluene, chloroform, and acetonitrile. The melting point of this compound is 96-97°C.Applications De Recherche Scientifique

Multi-Coupling Reagent

One of the foundational applications of sulfones similar to 1-Bromo-4-((3-chloropropyl)sulfonyl)benzene is in multi-coupling reactions. Sulfones react with electrophiles like aldehydes, ketones, nitriles, and alkynes in the presence of zinc, producing unsaturated sulfones. These compounds are versatile and can undergo further reactions with nucleophiles, leading to highly functionalized sulfones. This process exemplifies the compound's utility as a synthetic equivalent in organic synthesis, offering pathways to enones or dienones (Auvray, Knochel, & Normant, 1985).

Catalysis and Synthesis Enhancement

The compound's role extends to catalyzing reactions under neutral conditions, exemplified by its use in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This highlights its efficiency in facilitating one-pot pseudo five-component condensation reactions, showcasing its advantage in terms of non-toxicity, high yields, and clean workup processes (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Ionic Liquids in Sulfonylation Reactions

Research also delves into the compound's application within the domain of ionic liquids, specifically in Friedel-Crafts sulfonylation reactions. This environment enhances the reactivity of substrates, leading to almost quantitative yields of diaryl sulfones under ambient conditions. The study of Lewis acidity's effect on these reactions further elucidates the mechanistic details, offering insights into the interactions of Lewis acidic species and the formed HCl during the sulfonylation process (Nara, Harjani, & Salunkhe, 2001).

Michael-Induced Ramberg-Bäcklund Reaction

The application in Michael-induced Ramberg-Bäcklund reactions is another significant area. The use of bromomethyl and β-bromostyryl sulfones for initiating this reaction demonstrates the compound's utility in synthesizing complex organic structures, including monobromo-substituted derivatives transforming into various phenylethenyl sulfones (Vasin, Bolusheva, & Razin, 2003).

Alkaline Fusion Mechanisms

Further, studies on the alkaline fusion of halodiphenyl sulfones, including mechanisms involving aromatic SN2-type replacement, provide deep insights into the chemical behavior and potential applications of sulfones in producing phenol, benzene, and chlorobenzene. This reveals the nuanced interactions at play during the fusion process and the subsequent reactions that lead to various final products (Furukawa & Ōae, 1968).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-4-(3-chloropropylsulfonyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKQCVBDEKIYEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611841 |

Source

|

| Record name | 1-Bromo-4-(3-chloropropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937014-20-5 |

Source

|

| Record name | 1-Bromo-4-(3-chloropropane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)

![2-[4-(2-Hydroxyethyl)-1-piperazinyl]nicotinic acid](/img/structure/B1320778.png)